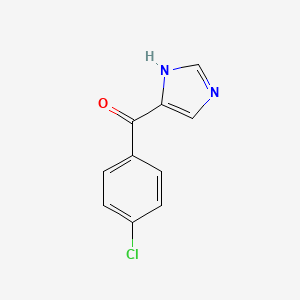

4-(4-chlorobenzoyl)-1H-imidazole

Description

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

(4-chlorophenyl)-(1H-imidazol-5-yl)methanone |

InChI |

InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10(14)9-5-12-6-13-9/h1-6H,(H,12,13) |

InChI Key |

WQPFXWJGTTUVJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CN=CN2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-1H-imidazole typically involves the acylation of imidazole with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(4-chlorobenzoyl)-1H-imidazole can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form larger molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the imidazole ring can produce an imidazolone derivative.

Scientific Research Applications

4-(4-chlorobenzoyl)-1H-imidazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used to study enzyme interactions and inhibition mechanisms.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituent at the 4-position of the imidazole ring critically determines physicochemical and biological properties. Key analogs include:

*Calculated based on molecular formula.

Key Observations :

- Electron Effects : The benzoyl group in 4-(4-chlorobenzoyl)-1H-imidazole introduces a strong electron-withdrawing carbonyl, which may enhance metabolic stability compared to simpler chlorophenyl analogs .

- Steric Effects : Bulky substituents (e.g., iodobenzyl-indole in ) increase molecular weight and reduce solubility, whereas smaller groups like chlorophenyl may improve bioavailability.

Pharmacological Activities

Imidazole derivatives exhibit diverse biological activities:

Implications for 4-(4-Chlorobenzoyl)-1H-imidazole :

Physical and Spectral Properties

- Melting Points : Bulky analogs (e.g., indole derivatives in ) exhibit high melting points (>200°C), suggesting strong intermolecular interactions .

- Spectroscopy : IR and NMR data for analogs () confirm substituent positions via characteristic peaks (e.g., carbonyl stretches at ~1700 cm⁻¹ for benzoyl groups) .

Biological Activity

4-(4-chlorobenzoyl)-1H-imidazole is a substituted imidazole compound notable for its structural features, particularly the presence of the chlorobenzoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its unique chemical structure. Imidazoles are known for their diverse biological properties, including antifungal, antibacterial, and anticancer activities.

Antifungal Activity

Research has indicated that imidazole derivatives, including 4-(4-chlorobenzoyl)-1H-imidazole, exhibit antifungal properties. However, specific studies have shown mixed results regarding their effectiveness against various fungal strains. For instance, a study evaluating the antifungal activity of related compounds found that none demonstrated significant activity against Aspergillus flavus or Candida albicans, while other derivatives showed high selectivity against Cladosporium cladosporioides .

Interaction Studies

The biological activity of 4-(4-chlorobenzoyl)-1H-imidazole is believed to be influenced by its binding affinity to various biological targets. Techniques such as molecular docking and binding assays are employed to determine its interaction with enzymes and receptors. These studies are crucial for elucidating the mechanisms underlying its biological effects and guiding further drug development.

Study on Antifungal Properties

In a comparative study of imidazole-derived thiosemicarbazones and hydrazones, it was found that while 4-(4-chlorobenzoyl)-1H-imidazole itself did not show significant antifungal activity, structurally similar compounds exhibited varying degrees of effectiveness against different fungal strains. Notably, compounds like 4(5)-imidazolecarboxaldehyde thiosemicarbazone were reported to be highly active against Candida glabrata .

Structural Activity Relationship (SAR)

The structural features of 4-(4-chlorobenzoyl)-1H-imidazole play a critical role in its biological activity. The presence of the chlorobenzoyl moiety enhances its interaction with biological targets compared to other imidazole derivatives. A comparative analysis of related compounds highlights how variations in substituents can lead to differing biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-Chlorophenyl)imidazole | Chlorophenyl group at position 2 | Exhibits anti-inflammatory activity |

| 1H-Imidazo[4,5-b]pyridine | Fused bicyclic structure | Known for neuroprotective effects |

| 2-Methylimidazole | Methyl substitution on the imidazole ring | Used as a corrosion inhibitor |

The distinct substituents in these compounds lead to varied interactions with biological systems, underscoring the importance of structural modifications in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.